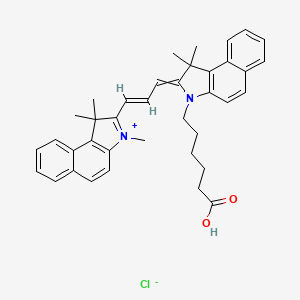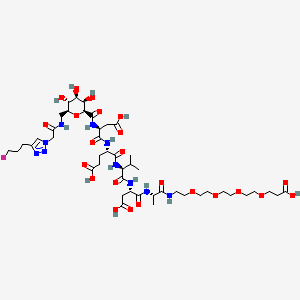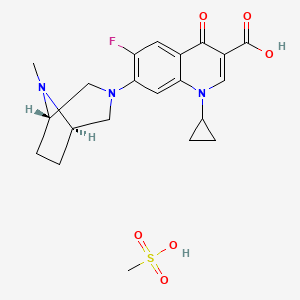
Cy3.5 Carboxylic acids
Vue d'ensemble
Description
Cy3.5 Carboxylic acid, also known as Cyanine 3.5, is a red fluorescent cyanine dye . It can be divided into ordinary Cy3.5 and sulfo-Cy3.5 based on its solubility . The fluorescence excitation peak and emission peak of Cy3.5 are approximately at 590 nm and 605 nm respectively . It is commonly used as a labeling dye for proteins, antibodies, peptides, and nucleic acid molecules . Dyes with similar fluorescence characteristics include Texas Red, Alexa Fluor 594, BODIPY TR, DyLight 594, etc .
Synthesis Analysis
The synthesis of Cy3.5 has been optimized and a diverse range of Cy3.5 monomers have been produced for use in solid-phase oligonucleotide synthesis . This includes phosphoramidite monomers with Cy3.5 linked to deoxyribose, to the 5-position of thymine, and to a hexynyl linker . These monomers have been used to incorporate single and multiple Cy3.5 units into oligonucleotides internally and at both termini .
Molecular Structure Analysis
The molecular formula of Cy3.5 Carboxylic acid is C38H41ClN2O2 . It is a dark purple powder soluble in organic solvents such as DMF, DMSO, and dichloromethane, but insoluble in water .
Chemical Reactions Analysis
Carboxylic acids, including Cy3.5 Carboxylic acid, can undergo various chemical reactions. They can react with bases to form salts and water, a process known as neutralization . They can also undergo reduction to form primary alcohols, and dehydration to form acid anhydrides .
Physical And Chemical Properties Analysis
Carboxylic acids, including Cy3.5 Carboxylic acid, have high boiling points compared to other substances of comparable molar mass . Their solubility in water decreases with increasing molar mass . They also exhibit strong hydrogen bonding between molecules .
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including Cy3.5 carboxylic acids, are known for their flexibility and usage as precursors for various industrial chemicals. They can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Understanding these effects is crucial for identifying metabolic engineering strategies to improve microbial robustness against such inhibition, which is vital for the fermentative production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Biological Activity of Plant-Derived Carboxylic Acids
Natural carboxylic acids from plants show significant antioxidant, antimicrobial, and cytotoxic activity. The structure of these acids, such as benzoic, cinnamic, and rosmarinic acids, plays a critical role in their bioactivity. Understanding the correlations between the structure and bioactivity of these compounds can inform the development of new pharmaceuticals and enhance the efficacy of existing ones (Godlewska-Żyłkiewicz et al., 2020).
Novel Carboxylic Acid Bioisosteres
The exploration of novel carboxylic acid bioisosteres has been significant in drug design, aiming to overcome the limitations associated with carboxylic acid-containing drugs such as toxicity, metabolic stability, and membrane permeability issues. Recent developments have shown promising results in improving bioactivity, selectivity, and physicochemical properties, demonstrating the potential of these bioisosteres in modern drug design (Horgan & O’ Sullivan, 2021).
Liquid-Liquid Extraction of Carboxylic Acids
Advancements in solvent technologies for the extraction of carboxylic acids from aqueous streams have been significant, especially in the context of producing bio-based plastics. The review of solvent developments, including the use of ionic liquids and improvements in traditional solvent systems, highlights the importance of efficient recovery methods in the sustainable production of carboxylic acids (Sprakel & Schuur, 2019).
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .
Orientations Futures
Cy3.5 Carboxylic acid has potential future applications in more sensitive single-molecule and cell-imaging studies . It can be used to deliver a variety of structurally diverse molecules to mitochondria to exert cellular effects . This opens up new possibilities for its use in the fields of genomics, biology, and nanotechnology .
Propriétés
IUPAC Name |
6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCYHFMXCZYHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanine3.5 carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)








![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
